molecular formula C27H33ClN6O5 B1143131 Ac-Phe-Arg-AMC HCl CAS No. 177028-04-5

Ac-Phe-Arg-AMC HCl

Cat. No.: B1143131
CAS No.: 177028-04-5
M. Wt: 557.04
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Phe-Arg-AMC hydrochloride is a versatile compound used in various scientific research applications. It is a fine chemical with the CAS number 177028-04-5. The compound is soluble in water, ethanol, and acetone, but insoluble in ether . Ac-Phe-Arg-AMC hydrochloride is primarily used as a building block in the synthesis of complex compounds and research chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Phe-Arg-AMC hydrochloride involves the coupling of N-acetyl-L-phenylalanine (Ac-Phe) with L-arginine (Arg) and 7-amino-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods

Industrial production methods for Ac-Phe-Arg-AMC hydrochloride are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ac-Phe-Arg-AMC hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of Ac-Phe-Arg-AMC hydrochloride involves its use as a substrate for proteases. When cleaved by specific proteases, the compound releases AMC, which fluoresces and can be quantitatively measured. This property makes it valuable for studying enzyme activity and inhibition . The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and fluorescence detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Phe-Arg-AMC hydrochloride is unique due to its specific substrate properties for certain proteases, making it highly valuable in enzyme kinetics and inhibition studies. Its solubility in various solvents and stability under different conditions further enhance its utility in research .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIGAHSFTWJKEI-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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